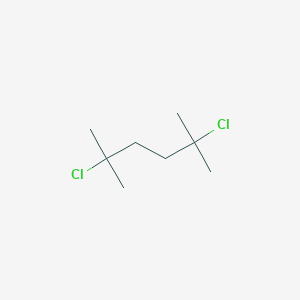

2,5-Dichloro-2,5-dimethylhexane

Overview

Description

2,5-Dichloro-2,5-dimethylhexane (CAS: 6223-78-5) is a chlorinated alkane with the molecular formula C₈H₁₆Cl₂ and a molecular weight of 183.12 g/mol. It features two chlorine atoms and two methyl groups symmetrically substituted at the 2- and 5-positions of a hexane backbone. This compound is synthesized via the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid at 0°C, yielding a white crystalline solid with a 74% efficiency . Key physical properties include a boiling point of 194°C, density of 0.998 g/cm³, and melting point of 63–64°C . Its symmetric structure and dual leaving groups (Cl⁻) make it a versatile reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions.

Preparation Methods

Laboratory-Scale Synthesis via SN1 Mechanism

The most extensively documented method for synthesizing 2,5-dichloro-2,5-dimethylhexane involves the SN1 reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid. This procedure, first described by Bruson et al. in 1940, remains a cornerstone in academic and industrial settings .

Reaction Protocol

In a typical setup, 50 g of 2,5-dimethylhexane-2,5-diol is added portion-wise to 1 L of concentrated HCl at room temperature. The diol dissolves exothermically, and the product precipitates as a white solid within 4 hours . Stirring is maintained to ensure complete conversion, after which the mixture is diluted with a 1:1 ethyl acetate-hexane solution. The organic layer is separated, washed with water until neutral, and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields crude product, which is further purified via silica gel chromatography using hexane as the eluent .

Key Parameters and Yield Optimization

-

Acid Concentration : Reactions using HCl concentrations below 10 M result in incomplete conversion, as evidenced by residual diol in TLC analyses .

-

Temperature : Elevated temperatures (40–50°C) reduce reaction time to 30 minutes but risk carbocation rearrangements, leading to byproducts.

-

Solvent System : Ethyl acetate-hexane (1:1) maximizes product recovery while minimizing emulsion formation during extraction .

Reported yields range from 92% to 100%, with purity confirmed by ¹H NMR (δ 1.96 ppm, singlet, 4H; δ 1.61 ppm, singlet, 12H) and melting point (68°C) .

Industrial Production Methods

Industrial synthesis scales the SN1 reaction using continuous-flow reactors to enhance efficiency and safety. A representative protocol involves:

Large-Scale Chlorination

2,5-Dimethylhexane-2,5-diol is fed into a reactor containing 5 M HCl at 25°C under nitrogen atmosphere. The slurry is agitated for 2 hours, after which the product is filtered and washed with cold water. Industrial yields exceed 95%, with throughputs of 500 kg per batch.

Purification Techniques

-

Crystallization : Crude product is recrystallized from hexane at –20°C, achieving >99% purity .

-

Distillation : High-purity batches (≥99.5%) are obtained via fractional distillation at 180°C under reduced pressure (20 mmHg) .

Alternative Synthetic Pathways

Carbocation Rearrangement

Heating 2,5-dimethylhexane-2,5-diol with Lewis acids (e.g., AlCl₃) at 80°C generates a carbocation intermediate, which reacts with chloride ions to form the product. This method avoids aqueous HCl but requires stringent moisture control.

Photochlorination

Exposure of 2,5-dimethylhexane to Cl₂ gas under UV light yields this compound via radical chain mechanisms. While scalable, this approach produces regioisomers (e.g., 2,4-dichloro derivatives), necessitating costly separations.

Reaction Optimization and Yield Analysis

| Parameter | Laboratory-Scale | Industrial-Scale | Alternative Methods |

|---|---|---|---|

| Reaction Time | 4 hours | 2 hours | 6–8 hours |

| Temperature | 25°C | 25–30°C | 80°C |

| Yield | 92–100% | 95–98% | 75–85% |

| Purity | >98% | >99.5% | 90–95% |

| Byproducts | None | Trace HCl | Regioisomers |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-2,5-dimethylhexane undergoes various chemical reactions, including substitution reactions. It is particularly known for its reactivity in nucleophilic substitution reactions (SN1 and SN2 mechanisms) .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dimethylhexane-2,5-diol .

Scientific Research Applications

Applications in Organic Synthesis

2,5-Dichloro-2,5-dimethylhexane serves as a crucial intermediate in the synthesis of various organic compounds. Notable applications include:

- Pharmaceuticals: It is utilized in the synthesis of retinoids and specific pharmaceuticals such as Bexarotene, which is used for treating certain types of cancer.

- Fragrance Industry: The compound is employed in the alkylation of ethylbenzene to produce musk compounds like Musk Xylene and Musk Ketone, which are essential in perfumery .

Table: Summary of Applications

| Application Area | Specific Uses | Key Compounds Produced |

|---|---|---|

| Pharmaceuticals | Intermediate for retinoids and Bexarotene | Retinoids |

| Organic Synthesis | Alkylation reactions | Musk Xylene, Musk Ketone |

| Chemical Research | Study of reaction mechanisms | Various organic derivatives |

Case Study 1: Pharmaceutical Synthesis

In a study published in the Journal of Chemical Education, researchers demonstrated the synthesis of Bexarotene using this compound as an intermediate. The process highlighted the efficiency of this compound in facilitating complex organic reactions critical for drug development .

Case Study 2: Fragrance Production

Research conducted on the alkylation of ethylbenzene with this compound revealed its effectiveness in producing musk fragrances. This application underscores the compound's significance in creating synthetic odorants that mimic natural scents .

Mechanism of Action

The mechanism of action of 2,5-dichloro-2,5-dimethylhexane involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophilic groups. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Symmetrical vs. Asymmetrical Dihaloalkanes

2,5-Dichloro-2,5-dimethylhexane’s symmetrical substitution contrasts with asymmetrical dihaloalkanes (e.g., 1,4-dichlorohexane). The symmetry minimizes steric hindrance during reactions, enabling efficient formation of cyclic intermediates in Friedel-Crafts alkylation. For example, its reaction with benzene and AlCl₃ produces 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (94% yield) , whereas asymmetrical analogs may yield mixtures of mono- and di-cycloalkylation byproducts.

Chlorinated vs. Brominated/Iodinated Analogs

Chlorine’s moderate leaving-group ability (compared to Br⁻ or I⁻) balances reactivity and stability in alkylation. Brominated analogs (e.g., 2,5-dibromo-2,5-dimethylhexane) might exhibit faster reaction rates but lower selectivity due to over-reactivity. highlights this compound’s use in near-quantitative yields for synthesizing retinoid receptor agonists, underscoring its reliability in medicinal chemistry.

Physical Properties

Table 1 compares key properties of this compound with hypothetical linear and branched analogs:

| Property | This compound | 1,4-Dichlorohexane (Linear) | 2,5-Dibromo-2,5-dimethylhexane |

|---|---|---|---|

| Molecular Weight (g/mol) | 183.12 | 155.07 | 272.01 |

| Boiling Point (°C) | 194 | ~160 (estimated) | ~210 (estimated) |

| Density (g/cm³) | 0.998 | ~0.95 | ~1.25 |

| Reactivity in Friedel-Crafts | High (94% yield) | Moderate (lower selectivity) | High (potential over-reaction) |

Notes:

- Branching in this compound lowers boiling point compared to linear analogs (e.g., 1,4-dichlorohexane) due to reduced surface area and van der Waals interactions.

- Higher molecular weight brominated analogs (e.g., 2,5-dibromo derivative) would exhibit greater density and boiling points but may complicate purification .

Friedel-Crafts Alkylation

This compound is superior to less-branched dihaloalkanes in constructing tetralin derivatives. For instance, it reacts with benzene to form 1,1,4,4-tetramethyltetralin in 94% yield , whereas 1,4-dichlorohexane produces lower yields of mono-substituted products. This efficiency is critical in synthesizing retinoid agonists (e.g., AGN-193836) and RXR-selective pharmaceuticals .

Combustion and Stability

While combustion data for this compound is unavailable, its hydrocarbon analog (2,5-dimethylhexane) shows reduced low-temperature reactivity compared to linear alkanes due to branching, which inhibits radical propagation . This suggests that the dichloro compound’s branched structure enhances thermal stability, a desirable trait in solvent applications.

Biological Activity

2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5) is a chlorinated hydrocarbon with potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological properties of this compound based on available literature and research findings.

- Molecular Formula : C8H16Cl2

- Molecular Weight : 183.12 g/mol

- Melting Point : 63-64 °C

- Boiling Point : Approximately 194 °C

- Density : 1.033 g/cm³

- Solubility : Sparingly soluble in chloroform and dichloromethane; soluble in diethyl ether and methanol .

Toxicological Profile

The biological activity of this compound has been investigated primarily concerning its toxicity and potential health effects:

Acute Toxicity

Research indicates that this compound can be harmful upon inhalation or skin contact. The compound is classified as harmful and requires safety measures to minimize exposure during handling .

Chronic Effects

Long-term exposure to this compound may not produce chronic adverse health effects according to some studies; however, it is essential to minimize exposure due to the potential risks associated with chlorinated hydrocarbons .

Enzymatic Interactions

There is evidence that chlorinated compounds can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to toxicity. This interaction has implications for the metabolism of this compound and its potential bioactivation into harmful species .

Research Findings Summary

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for 2,5-dichloro-2,5-dimethylhexane?

The compound is synthesized via an SN1 reaction using 2,5-dimethyl-2,5-hexanediol and concentrated hydrochloric acid. The reaction proceeds through the protonation of hydroxyl groups, forming carbocation intermediates. Subsequent nucleophilic attack by chloride ions yields the dichlorinated product. This method achieves ~73% yield under optimized conditions and is widely used in undergraduate organic chemistry laboratories for mechanistic studies .

Q. What role does HCl play in the synthesis of this compound?

Concentrated HCl serves dual roles:

- Acid catalyst : Protonates hydroxyl groups to generate a leaving group (water), facilitating carbocation formation.

- Nucleophile : Provides chloride ions for nucleophilic substitution. NaCl alone fails due to insufficient protonation capability, highlighting the necessity of HCl for the SN1 pathway .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- NMR spectroscopy : Distinguishes between structural isomers (e.g., 1,2 vs. 1,4 addition products) by analyzing chemical shifts and splitting patterns of methyl and chlorinated carbons .

- EI-Mass spectrometry : Identifies molecular ion peaks (e.g., m/z = 183 for M⁺) and fragment patterns. Isotopic ratios (e.g., m/z = 131 and 133) reflect chlorine’s natural abundance (³⁵Cl:³⁷Cl ≈ 3:1) .

- Thin-layer chromatography (TLC) : Assesses purity by comparing Rf values against standards .

Q. How is the percentage yield calculated for this synthesis?

Yield is determined by comparing the experimental mass of the product to the theoretical mass derived from stoichiometry. For example, reacting 0.5 g of diol (MW = 146.23 g/mol) with excess HCl yields 0.26 g of product (MW = 183.12 g/mol), resulting in a 63% yield. Optimization involves controlling reaction time, temperature, and HCl concentration .

Advanced Research Questions

Q. How do reaction pathways differ when chlorinating 2,5-dimethyl-2,4-hexadiene to form dichloro derivatives?

Chlorination proceeds via 1,2-addition (kinetically favored) and 1,4-addition (thermodynamically favored), producing 4,5-dichloro-2,5-dimethyl-2-hexene and trans-2,5-dichloro-2,5-dimethyl-3-hexene, respectively. Steric hindrance in the transition state favors 1,2-addition, while prolonged reaction times or elevated temperatures favor 1,4-adducts due to allylic rearrangement .

Q. How can kinetic vs. thermodynamic control be assessed in product distribution?

- Kinetic control : Low temperatures and short reaction times favor 1,2-adducts (2:3 ratio with 1,4-adducts at 25°C).

- Thermodynamic control : Higher temperatures promote isomerization to the more stable 1,4-adduct. Rate constants for rearrangement (e.g., k = 1.2 × 10⁻⁴ s⁻¹ at 40°C) are determined via NMR monitoring .

Q. How are contradictions in reported reaction products resolved?

Discrepancies arise from differing solvent systems or isolation methods. For example, earlier studies misidentified products due to incomplete spectral analysis. Modern resolution involves:

- Low-temperature crystallization to isolate isomers.

- Comparative NMR/IR spectroscopy to confirm regio- and stereochemistry.

- Replicating reaction conditions (e.g., solvent polarity, Cl₂ concentration) to validate product ratios .

Q. What explains the isotopic peak ratios in the EI-Mass spectrum of this compound?

Chlorine’s isotopic distribution (³⁵Cl:75.8%, ³⁷Cl:24.2%) produces a 3:1 intensity ratio for m/z = 131 (M⁺–C₃H₇Cl) and m/z = 133. Fragmentation pathways, such as α-cleavage near chlorinated carbons, are validated via high-resolution mass spectrometry .

Q. How is this compound applied in complex organic syntheses?

Properties

IUPAC Name |

2,5-dichloro-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTAGCWQAIXJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064145 | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-78-5 | |

| Record name | 2,5-Dichloro-2,5-dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6223-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.